molecular formula C12H20ClNOS B4177585 2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride

2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride

Cat. No. B4177585
M. Wt: 261.81 g/mol
InChI Key: JFMZGYVDZRNGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a crucial role in various physiological processes. In

Mechanism of Action

2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride acts as a potent agonist of the cannabinoid receptors, which are found throughout the body. These receptors are part of the endocannabinoid system, which plays a crucial role in the regulation of various physiological processes. When 2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride binds to the cannabinoid receptors, it activates them and produces a range of effects on the body, including pain relief, appetite stimulation, and mood elevation.
Biochemical and Physiological Effects:
2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride has a range of biochemical and physiological effects on the body. This compound has been shown to produce pain relief, appetite stimulation, and mood elevation, making it a potential treatment for various medical conditions. 2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride in lab experiments is its potency and selectivity for the cannabinoid receptors. This compound has been shown to be a highly potent agonist of these receptors, making it an ideal compound for studying the effects of cannabinoids on various physiological processes. However, one of the limitations of using 2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride in lab experiments is its potential for abuse. This compound has been classified as a Schedule I drug in the United States, making it difficult to obtain for scientific research purposes.

Future Directions

There are many future directions for research on 2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride and other synthetic cannabinoids. One area of research is the development of new treatments for medical conditions such as chronic pain, inflammation, and mood disorders. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and abuse. Additionally, researchers are exploring the use of synthetic cannabinoids in combination with other drugs to produce more effective treatments for various medical conditions.

Scientific Research Applications

2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride has been used extensively in scientific research to study the effects of cannabinoids on various physiological processes. This compound has been shown to be a potent agonist of the cannabinoid receptors, which are involved in the regulation of pain, appetite, mood, and memory. Researchers have used 2-methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride to study the effects of cannabinoids on these processes and to develop new treatments for various medical conditions.

properties

IUPAC Name

2-methyl-2-[(4-methylsulfanylphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS.ClH/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10;/h4-7,13-14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMZGYVDZRNGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=C(C=C1)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-2-{[4-(methylthio)benzyl]amino}-1-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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